Toliodium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

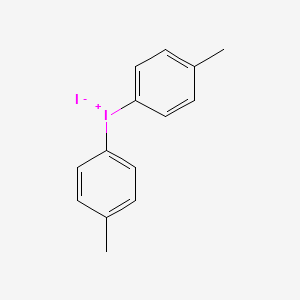

Toliodium iodide is an organic compound that contains iodine. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ability to undergo various chemical reactions, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Toliodium iodide can be synthesized through electrophilic iodination of organic compounds using elemental iodine or iodides.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of molecular iodine and environmentally friendly oxidants. The process is designed to be efficient and sustainable, minimizing the environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Toliodium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: this compound can participate in substitution reactions where iodine is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.

Reduction: Reducing agents such as sodium thiosulfate and cysteine can be used.

Substitution: Various nucleophiles can be used to replace iodine in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce iodate ions, while reduction reactions can yield iodide ions .

Scientific Research Applications

Toliodium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of toliodium iodide involves its ability to undergo electrophilic iodination. This process involves the transfer of iodine to organic molecules, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Toliodium iodide can be compared with other iodine-containing compounds, such as:

Hydrogen iodide: A simple iodine compound used in iodination reactions.

Iodine pentafluoride: A highly reactive iodine compound used in fluorination reactions.

Iodine heptafluoride: An iodine compound with a high oxidation state used in various chemical reactions.

Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to incorporate radioactive iodine isotopes makes it particularly valuable in medical and biological research .

Biological Activity

Toliodium iodide, a compound containing iodine, has garnered attention for its biological activities, particularly in relation to thyroid function and iodine metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is primarily studied for its role in thyroid hormone regulation. Iodine is an essential element for the synthesis of thyroid hormones, and its availability significantly impacts thyroid function. The biological activity of toluidine iodide is closely linked to its ability to modulate thyroid hormone levels and influence various physiological processes.

- Thyroid Hormone Synthesis : Iodine is crucial for the production of thyroxine (T4) and triiodothyronine (T3). Studies have shown that increased iodine intake can lead to elevated levels of these hormones, which regulate metabolism, growth, and development.

- Regulation of Gene Expression : Long-term exposure to iodine can alter the expression of genes involved in thyroid hormone biosynthesis. For instance, RNA sequencing analyses have indicated changes in the expression levels of deiodinases—enzymes that convert T4 into T3—following iodine supplementation in hyperthyroid models .

- Inhibition of Thyroid Hormone Biosynthesis : In cases of hyperthyroidism, excessive iodine may paradoxically suppress hormone production. Research indicates that in mouse models of Graves' disease, prolonged iodine loading resulted in reduced serum T4 concentrations while increasing intrathyroidal T4 content .

Case Study 1: Long-Term Iodine Loading in Hyperthyroidism

A study explored the effects of long-term inorganic iodine on a mouse model of Graves' hyperthyroidism. The findings revealed that:

- Serum T4 levels decreased significantly after iodine supplementation.

- Increased intrathyroidal T4 levels were observed, suggesting a shift in hormone storage rather than secretion.

- Gene expression analysis showed downregulation of genes responsible for iodothyronine biosynthesis in response to prolonged iodine exposure .

Case Study 2: Reversible Hypothyroidism Induced by High Iodine Intake

Another investigation focused on patients with hypothyroidism following high iodine consumption. Key observations included:

- Seven patients developed reversible hypothyroidism after receiving 25 mg of iodine daily.

- Upon restriction of iodine intake, 54.5% reverted to euthyroid status within three weeks.

- Histological examinations indicated less severe lymphocytic infiltration in those with reversible hypothyroidism compared to those with irreversible forms .

Table 1: Summary of Effects of Iodine on Thyroid Hormone Levels

| Study Focus | Serum T4 Levels | Intrathyroidal T4 Levels | Gene Expression Changes |

|---|---|---|---|

| Long-term Iodine Loading | Decreased | Increased | Downregulated |

| High Iodine Intake in Hypothyroid Patients | Variable (depends on intake) | Not measured | Variable |

Properties

IUPAC Name |

bis(4-methylphenyl)iodanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.HI/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHERLYYRDQWENB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-70-5 |

Source

|

| Record name | Toliodium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLIODIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7ROP5FL07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.